2-(乙硫基)-N-(4-甲基-2-氧代-1,2-二氢喹啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

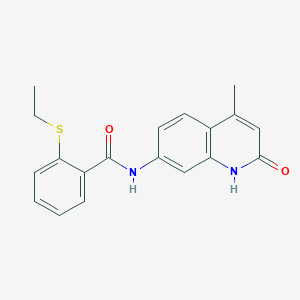

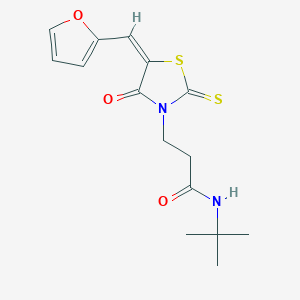

The compound 2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a derivative of 4-oxoquinoline, a class of organic substances known for their biological and synthetic versatility. These compounds are of significant interest in medicinal chemistry due to their association with various pharmacological activities, including antibacterial and antiviral properties . The presence of a carboxamide unit, as seen in the structure of this compound, is often linked to diverse biological activities.

Synthesis Analysis

The synthesis of related quinoline derivatives can be complex, involving multiple steps and various catalysts. For instance, the synthesis of 1-benzyl-2-formyloctahydroisoquinolines involves acid-catalyzed cyclization of N-styrylformamides, which can be catalyzed by Lewis acids like 9-borabicyclo[3.3.1]non-9-yl triflate or Bronsted acid catalysts such as triflic acid . Although the specific synthesis of 2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is not detailed in the provided papers, similar synthetic methods could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a 4-oxoquinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The substitution at the N-1 position, as seen in N-alkylated-4-oxoquinoline derivatives, is crucial for the compound's pharmacological activity . The ethylthio group and the carboxamide unit in the compound of interest are likely to influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be influenced by the substituents present on the core structure. For example, the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is regioselective, occurring at the nitrogen of the oxoquinoline group . This suggests that the ethylation of the nitrogen in the quinoline core is a key reaction that can be exploited in the synthesis of related compounds, including the compound of interest.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide are not provided, the properties of quinoline derivatives generally include high yields in synthesis and the ability to undergo various chemical reactions. The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, for example, is described as highly efficient and green, with simple workup and easy separation of products . These characteristics are indicative of the potential ease of handling and versatility of the compound .

科学研究应用

抗菌剂

与所讨论化合物的喹啉核心相关的喹唑啉已被合成并表征其潜在的抗菌特性。具有喹唑啉骨架的化合物对各种菌株表现出抗菌和抗真菌活性,例如大肠杆菌、金黄色葡萄球菌和白色念珠菌 (Desai, Shihora, & Moradia, 2007)。

有机合成中的区域选择性

N-苄基-4-氧代-1,4-二氢喹啉-3-甲酰胺的 N-乙基化反应的区域选择性已被探索,这一过程与喹啉衍生物的改性有关。此类研究对于设计具有所需药理活性的化合物至关重要 (Batalha 等,2019)。

分析技术

对在还原末端衍生化的 N-连接碳水化合物的电喷雾质谱和碎片的研究,包括喹啉衍生物的研究,为研究复杂生物分子的分析技术提供了见解 (Harvey, 2000)。

镇痛活性

喹唑啉衍生物也已被合成以评估其镇痛活性,展示了此类化合物在开发新的疼痛管理解决方案中的潜力 (Saad, Osman, & Moustafa, 2011)。

生物和药理筛选

含磺酰胺基喹唑啉咪唑的氟代取代苯并噻唑的合成已用于抗菌、抗炎和其他药理筛选。这表明喹啉衍生物在治疗应用中的广泛范围 (Patel 等,2009)。

属性

IUPAC Name |

2-ethylsulfanyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-3-24-17-7-5-4-6-15(17)19(23)20-13-8-9-14-12(2)10-18(22)21-16(14)11-13/h4-11H,3H2,1-2H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTAHPMGEAKFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)

![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)